2-Fluor-3-nitrobenzotrifluorid

Übersicht

Beschreibung

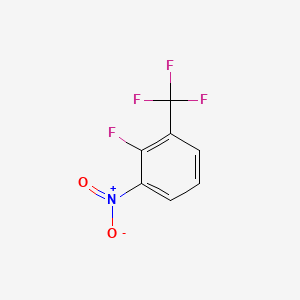

2-Fluoro-3-nitrobenzotrifluoride is a complex chemical compound with the molecular formula C7H3F4NO2 . It is widely used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs) .

Synthesis Analysis

A synthesis process of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-nitrobenzotrifluoride can be represented by the SMILES string [O-]N+c1cc(ccc1F)C(F)(F)F .Chemical Reactions Analysis

The nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent is a key step in the synthesis of 2-Fluoro-3-nitrobenzotrifluoride . The reaction performance in the millireactor was studied in order to obtain optimal operational conditions .Physical And Chemical Properties Analysis

2-Fluoro-3-nitrobenzotrifluoride is a solid with a molecular weight of 209.1 g/mol . It is insoluble in water .Wissenschaftliche Forschungsanwendungen

Hochleistungsflüssigchromatographie (HPLC) Derivatisierung

2-Fluor-3-nitrobenzotrifluorid: wird als Derivatisierungsreagenz in der HPLC zur Detektion von Polyaminen verwendet . Diese Anwendung ist entscheidend für die Verbesserung der Detektionsempfindlichkeit und -spezifität von Verbindungen, die in ihrer nativen Form möglicherweise nicht leicht nachweisbar sind.

Synthese von Phenylhydrazin-Derivaten

Diese Verbindung wird bei der Synthese von 2-Nitro-4-trifluormethylphenylhydrazin verwendet, das als Derivatisierungsreagenz für 1,2-Diolverbindungen und Oxo-Steroide dient . Diese Derivate sind wichtig für die Untersuchung der Steroidbiosynthese und des Stoffwechsels.

Analytische Chemie

In der analytischen Chemie wird This compound für Pre-Column-Derivatisierungstechniken eingesetzt. Dies verbessert die UV/VIS-spektrophotometrische Detektion von Analyten und bietet eine Methode zur Analyse komplexer biologischer Proben .

Organische Synthese

Die Verbindung ist an der Herstellung von [3-(2-Nitro-4-trifluormethylphenyl)aminophenyl]dihydroxyboran beteiligt, einem Reagenz, das zur Derivatisierung von 1,2-Diolverbindungen und Oxo-Steroiden verwendet wird . Diese Anwendung ist essenziell für die Synthese komplexer organischer Moleküle.

Forschung zu Polyaminen

This compound: spielt eine Rolle bei der HPLC-Bestimmung von Polyaminen wie Spermidin, Spermin und Putrescin . Diese Polyamine sind essentiell für das Zellwachstum und die Zelldifferenzierung, was diese Anwendung für die biomedizinische Forschung wichtig macht.

Chemische Lagerung und Stabilitätsstudien

Die Lagerungsbedingungen und die Stabilität von This compound sind in der Forschung von Interesse. Das Verständnis seines Verhaltens unter verschiedenen Bedingungen hilft bei seiner sicheren Handhabung und Anwendung in verschiedenen chemischen Prozessen .

Material- und Handhabungssicherheit

Forschungen zur sicheren Handhabung von This compound umfassen die Untersuchung seiner Wechselwirkung mit starken Oxidationsmitteln und die Gewährleistung einer ordnungsgemäßen Lagerung, um einen Abbau zu verhindern .

Kundenspezifische chemische Synthese

Schließlich kann This compound für spezifische Forschungsbedürfnisse kundenspezifisch synthetisiert werden. Diese Flexibilität ermöglicht seinen Einsatz in einer Vielzahl von experimentellen Konfigurationen und maßgeschneiderten Anwendungen .

Wirkmechanismus

Target of Action

The primary target of 2-Fluoro-3-nitrobenzotrifluoride is polyamines, such as spermidine, spermine, and the diamine precursor putrescine . Polyamines are organic compounds that play crucial roles in cell growth and differentiation, gene expression, protein synthesis, and ion channel regulation .

Mode of Action

2-Fluoro-3-nitrobenzotrifluoride interacts with its targets through a process known as derivatization . In High-Performance Liquid Chromatography (HPLC), derivatization is used to enhance the detection of certain compounds. In this case, 2-Fluoro-3-nitrobenzotrifluoride acts as a derivatization reagent for the HPLC determination of polyamines .

Biochemical Pathways

Given its interaction with polyamines, it can be inferred that it may influence pathways involving cell growth and differentiation, gene expression, and protein synthesis .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that 2-Fluoro-3-nitrobenzotrifluoride may have good bioavailability.

Result of Action

Given its role as a derivatization reagent in hplc, it can be inferred that it aids in the detection and quantification of polyamines .

Action Environment

The action of 2-Fluoro-3-nitrobenzotrifluoride can be influenced by various environmental factors. For instance, the synthesis process of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor system was found to be influenced by the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature . These factors can affect the reaction performance, temperature distribution, substrate conversion, and the control over impurity .

Safety and Hazards

Zukünftige Richtungen

The continuous-flow synthesis strategy used for the production of 2-Fluoro-3-nitrobenzotrifluoride would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration . This suggests potential future directions in the optimization of synthesis processes for such compounds.

Biochemische Analyse

Biochemical Properties

2-Fluoro-3-nitrobenzotrifluoride plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a derivatization reagent for the high-performance liquid chromatography (HPLC) determination of polyamines such as spermidine, spermine, and putrescine . These interactions are crucial for the identification and quantification of these biomolecules in biological samples.

Cellular Effects

The effects of 2-Fluoro-3-nitrobenzotrifluoride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause specific target organ toxicity, particularly affecting the respiratory system . Additionally, it may cause serious eye damage and skin irritation, indicating its potential impact on cellular integrity and function.

Molecular Mechanism

At the molecular level, 2-Fluoro-3-nitrobenzotrifluoride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s nitration process involves the interaction with mixed acids, which can result in significant changes in gene expression and enzyme activity

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-3-nitrobenzotrifluoride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the synthesis process of 2-Fluoro-3-nitrobenzotrifluoride in a continuous-flow millireactor system can achieve better control over impurities and higher process efficiency . This indicates that the compound’s stability and effectiveness can be maintained over extended periods under controlled conditions.

Dosage Effects in Animal Models

The effects of 2-Fluoro-3-nitrobenzotrifluoride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, the compound’s exothermic properties and potential for causing respiratory irritation highlight the importance of dosage control in experimental settings . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

2-Fluoro-3-nitrobenzotrifluoride is involved in several metabolic pathways, interacting with various enzymes and cofactors. The nitration process of 3-fluorobenzotrifluoride, which leads to the formation of 2-Fluoro-3-nitrobenzotrifluoride, involves mixed acids as nitrating agents . This process is essential for the compound’s synthesis and its subsequent involvement in metabolic reactions.

Transport and Distribution

The transport and distribution of 2-Fluoro-3-nitrobenzotrifluoride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its biochemical activity and overall effectiveness. For example, the use of gas chromatography with a flame ionization detector has been employed to determine the product’s distribution in prepared solutions . This information is vital for understanding how the compound is transported and distributed in biological systems.

Eigenschaften

IUPAC Name |

2-fluoro-1-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-6-4(7(9,10)11)2-1-3-5(6)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKWPKDZNHZBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633119 | |

| Record name | 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61324-97-8 | |

| Record name | 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-nitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1324302.png)

![2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324322.png)

![2-[2-(Methylsulfonyl)phenoxy]acetic acid](/img/structure/B1324334.png)